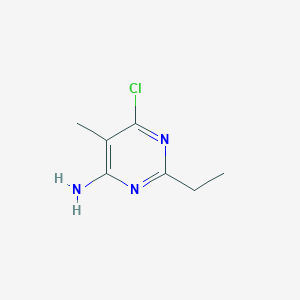

6-Chloro-2-ethyl-5-methylpyrimidin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10ClN3 |

|---|---|

Molecular Weight |

171.63 g/mol |

IUPAC Name |

6-chloro-2-ethyl-5-methylpyrimidin-4-amine |

InChI |

InChI=1S/C7H10ClN3/c1-3-5-10-6(8)4(2)7(9)11-5/h3H2,1-2H3,(H2,9,10,11) |

InChI Key |

AZYSPDABCYYXJA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=C(C(=N1)Cl)C)N |

Origin of Product |

United States |

Chemical Transformations and Derivatization of 6 Chloro 2 Ethyl 5 Methylpyrimidin 4 Amine

Nucleophilic Aromatic Substitution Reactions at the Chloro Position (C6)

The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes the carbon atoms of the ring susceptible to attack by nucleophiles, particularly when substituted with a good leaving group like chlorine. The chloro group at the C6 position of 6-Chloro-2-ethyl-5-methylpyrimidin-4-amine is therefore the primary site for nucleophilic aromatic substitution (SNAr) reactions.

The C6-chloro atom can be readily displaced by a wide range of nucleophiles. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the chloride ion to yield the substituted product.

Amines: The reaction with primary and secondary amines is a common method to introduce new functional groups and build molecular complexity. researchgate.netresearchgate.net These reactions are often carried out in a suitable solvent, sometimes with the addition of a base to neutralize the hydrogen chloride formed during the reaction. researchgate.net The reactivity of the amine nucleophile is influenced by its basicity and steric hindrance.

Thiols: Thiolates, the conjugate bases of thiols, are excellent nucleophiles and react efficiently with chloropyrimidines to form thioethers. rsc.org These reactions provide a pathway to introduce sulfur-containing moieties, which are prevalent in many pharmaceutical compounds.

Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or sodium ethoxide, can displace the chloro group to form the corresponding ethers. chemrxiv.org This reaction, a variation of the Williamson ether synthesis, is typically performed under anhydrous conditions to prevent the formation of hydroxypyrimidines. chemrxiv.orgmasterorganicchemistry.com

The table below illustrates representative nucleophilic substitution reactions at the C6 position.

| Nucleophile | Reagent Example | Product Type |

| Primary Amine | Aniline | N-Arylpyrimidin-4-amine derivative |

| Secondary Amine | Morpholine | N-Morpholinylpyrimidine derivative |

| Thiol | Sodium thiophenoxide | Phenylthiopyrimidine derivative |

| Alkoxide | Sodium methoxide | 6-Methoxypyrimidine derivative |

This table is illustrative and based on the general reactivity of chloropyrimidines.

For this compound, the question of regioselectivity is straightforward as there is only one halogen atom available for substitution. Therefore, nucleophilic attack will selectively occur at the C6 position.

The reactivity of this specific position is governed by the electronic effects of the substituents on the pyrimidine ring:

Ring Nitrogens: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which significantly lowers the electron density at the carbon atoms (C2, C4, and C6), making them electrophilic and activating them toward nucleophilic attack.

4-Amino Group: The amino group at the C4 position is a powerful electron-donating group through resonance. This effect increases the electron density on the ring, particularly at the C2 and C6 positions, which could potentially deactivate the ring towards nucleophilic attack compared to an unsubstituted chloropyrimidine.

5-Methyl Group: The methyl group at C5 is a weak electron-donating group through induction, slightly increasing the electron density of the ring.

2-Ethyl Group: The ethyl group at C2 is also a weak electron-donating group.

Despite the presence of electron-donating groups, the powerful activating effect of the two ring nitrogens ensures that the C6 position remains sufficiently electrophilic to react with a variety of nucleophiles. In related poly-chlorinated pyrimidines, substitution is generally favored at the C4 and C6 positions over the C2 position. researchgate.net

Further Functionalization of the Pyrimidine Ring System

Beyond substitution of the chloro group, the pyrimidine ring and its substituents can undergo other transformations.

The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides. This transformation is typically achieved using strong oxidizing agents such as hydrogen peroxide in trifluoroacetic acid. rsc.orguq.edu.au For this compound, oxidation could potentially occur at either the N1 or N3 position. The specific site of oxidation would be influenced by the electronic and steric environment of each nitrogen atom. N-oxidation can alter the electronic properties of the ring, potentially modifying its biological activity and reactivity in subsequent reactions.

The most common reduction reaction for chloropyrimidines is the reductive dehalogenation of the chloro group. This process replaces the chlorine atom with a hydrogen atom and is effectively a de-chlorination reaction. A widely used method for this transformation is catalytic hydrogenation, employing a palladium catalyst (e.g., palladium on carbon) in the presence of hydrogen gas. oregonstate.edu This reaction converts this compound into 2-ethyl-5-methylpyrimidin-4-amine, providing a route to the corresponding de-chlorinated pyrimidine scaffold. Reduction of the pyrimidine ring itself is also possible but generally requires more vigorous conditions. oregonstate.edu

Classical electrophilic aromatic substitution reactions are generally difficult on the electron-deficient pyrimidine ring. researchgate.net Such reactions typically require the presence of multiple strong electron-donating (activating) groups to proceed. researchgate.net

In the case of this compound, all positions on the pyrimidine core (C2, C4, C5, and C6) are substituted. Consequently, there are no available C-H bonds on the heterocyclic ring itself for electrophilic substitution or direct C-H functionalization. These reactions are therefore not applicable to the pyrimidine core of this specific molecule.

However, the field of direct C-H functionalization has advanced significantly, providing methods to create new carbon-carbon or carbon-heteroatom bonds on pyrimidine rings that do possess C-H bonds. thieme-connect.comthieme-connect.com These modern techniques often utilize transition-metal catalysts, such as palladium, to activate a C-H bond, which can then be coupled with various partners like aryl halides or boronic acids. thieme-connect.comnih.gov While not possible on the core of the title compound, these methods are highly relevant for the synthesis of other complex pyrimidine derivatives.

Cross-Coupling Methodologies for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forging new bonds at the C6 position of this compound. The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent, makes this position an excellent electrophilic partner in various coupling processes.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling the chloropyrimidine with a variety of organoboron reagents, such as aryl- or heteroarylboronic acids, in the presence of a palladium catalyst and a base. While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of structurally similar 4-amino-6-chloropyrimidines is well-established. For instance, studies on related 6-chloropyrimidine derivatives have shown successful coupling with various arylboronic acids using catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with suitable phosphine (B1218219) ligands and bases such as K₃PO₄ or Na₂CO₃. These reactions typically proceed in good yields, demonstrating the feasibility of introducing diverse aryl and heteroaryl substituents at the 6-position. The 2-ethyl and 5-methyl groups on the target molecule are not expected to significantly hinder this transformation.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between the C6 of the pyrimidine ring and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This methodology is valuable for the synthesis of alkynylpyrimidines, which are important intermediates for further synthetic elaborations. Research on other chloropyrimidine systems has demonstrated the efficacy of this reaction, suggesting that this compound would readily participate in such transformations to yield 6-alkynyl-2-ethyl-5-methylpyrimidin-4-amine derivatives.

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is a key methodology. This palladium-catalyzed reaction couples the chloropyrimidine with a wide range of primary and secondary amines, as well as other nitrogen nucleophiles. This allows for the introduction of various amino substituents at the 6-position, leading to the synthesis of diversely substituted pyrimidine-4,6-diamines. The reaction conditions typically involve a palladium catalyst, a phosphine ligand, and a base. The existing amino group at the 4-position of the starting material may require protection depending on the specific reaction conditions and the nature of the incoming amine to prevent side reactions.

The table below summarizes representative conditions for these cross-coupling reactions based on studies of analogous chloropyrimidine compounds.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/phosphine ligand | K₃PO₄, Na₂CO₃ | Toluene, Dioxane | 6-Aryl-2-ethyl-5-methylpyrimidin-4-amine |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N, DIPA | THF, DMF | 6-Alkynyl-2-ethyl-5-methylpyrimidin-4-amine |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃/BINAP or other phosphine ligands | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | N⁶-substituted-2-ethyl-5-methylpyrimidine-4,6-diamine |

Annulation and Ring-Transformation Reactions Involving the Pyrimidine Moiety

While cross-coupling reactions modify the substituents on the pyrimidine ring, annulation and ring-transformation reactions alter the core heterocyclic structure. These reactions can lead to the formation of fused bicyclic systems or completely different heterocyclic rings, offering pathways to novel chemical scaffolds.

Annulation Reactions: Annulation reactions involve the construction of a new ring fused to the existing pyrimidine core. For this compound, the presence of the reactive chloro group and the adjacent nitrogen and carbon atoms provides opportunities for such transformations. For example, reaction with bifunctional nucleophiles could lead to the formation of fused pyrimidines. A common strategy involves an initial nucleophilic substitution at the C6 position, followed by an intramolecular cyclization. While specific examples for the title compound are scarce, related chloropyrimidines have been shown to undergo annulation. For instance, reaction with a molecule containing both an amino and an active methylene (B1212753) group could, after initial substitution, lead to intramolecular condensation and the formation of a fused pyridopyrimidine system.

Ring-Transformation Reactions: Pyrimidine rings can, under certain conditions, undergo transformations into other heterocyclic systems. These reactions often proceed through a ring-opening and subsequent ring-closing sequence. For instance, treatment of certain pyrimidine derivatives with strong nucleophiles can lead to the cleavage of the pyrimidine ring, followed by recyclization to form a different heterocycle, such as a pyridine (B92270) or a triazine. The specific outcome of such reactions is highly dependent on the substituents on the pyrimidine ring and the nature of the attacking nucleophile. There is limited specific information in the literature regarding ring-transformation reactions of this compound. However, the general susceptibility of the pyrimidine ring to nucleophilic attack suggests that such transformations could be explored with potent nucleophiles, potentially leading to novel heterocyclic structures.

The following table outlines conceptual pathways for these transformations, drawing on the known reactivity of the pyrimidine core.

| Transformation Type | Reagent Type | Potential Intermediate | Potential Product |

| Annulation | Bifunctional nucleophile (e.g., amino-ester) | 6-(Substituted)-2-ethyl-5-methylpyrimidin-4-amine | Fused bicyclic heterocycle (e.g., pyrimido[4,5-d]pyrimidine) |

| Ring-Transformation | Strong nucleophile (e.g., hydrazine, amidine) | Open-chain intermediate | Different heterocycle (e.g., substituted pyridine or triazine) |

Further research is required to fully explore and document the specific conditions and outcomes of annulation and ring-transformation reactions for this compound.

Mechanistic Investigations of Chemical Reactions Involving 6 Chloro 2 Ethyl 5 Methylpyrimidin 4 Amine

Elucidation of Reaction Pathways and Proposed Mechanisms

The primary site of reactivity on 6-Chloro-2-ethyl-5-methylpyrimidin-4-amine is the C6-chloro substituent, which can be replaced via two principal reaction pathways: Nucleophilic Aromatic Substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine (B1678525) ring is inherently electron-deficient, a characteristic that is enhanced by the presence of the electronegative chlorine atom. This electronic nature makes the carbon atom attached to the chlorine (C6) highly electrophilic and susceptible to attack by nucleophiles. The SNAr reaction is a primary pathway for the functionalization of such heteroaryl chlorides. nih.govresearchgate.net

The generally accepted mechanism is a two-step addition-elimination process:

Nucleophilic Attack: A nucleophile (e.g., an amine, alkoxide, or thiol) attacks the electrophilic carbon atom at the C6 position, breaking the aromaticity of the pyrimidine ring. This leads to the formation of a high-energy, anionic intermediate known as a Meisenheimer complex. chemrxiv.orgfrontiersin.org

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group. This step is typically fast and results in the formation of the substituted pyrimidine product.

Recent studies on similar systems, such as 2-chloro-5-nitropyrimidine (B88076), have opened a discussion about whether this mechanism is always stepwise or could be a concerted process (cSNAr). chemrxiv.orgnih.gov In a concerted mechanism, the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single transition state, avoiding the formation of a stable Meisenheimer intermediate. nih.govresearchgate.net The operative pathway often depends on the specific nucleophile, the substrate's electronic properties, and the reaction conditions. chemrxiv.orgfrontiersin.org

Palladium-Catalyzed Cross-Coupling Reactions: Transition metal catalysis, particularly with palladium, offers a powerful alternative for forming new carbon-carbon and carbon-nitrogen bonds at the C6 position. Reactions like the Suzuki-Miyaura coupling (for C-C bonds) and the Buchwald-Hartwig amination (for C-N bonds) are widely used. rsc.orgnih.govnih.gov

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine ring. This step forms a Pd(II) intermediate. The reactivity in this step is often the rate-limiting factor for chloroarenes. rsc.orgresearchgate.net

Transmetalation (for Suzuki) or Base-Assisted Amine Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki coupling, the organoboron reagent transfers its organic group to the palladium center. In the Buchwald-Hartwig amination, the amine coordinates to the palladium, and a base facilitates its deprotonation to form a more nucleophilic amido ligand. nih.govsemanticscholar.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

The regioselectivity of these reactions on polyhalogenated pyrimidines is well-studied. For instance, in 2,4-dichloropyrimidine, Suzuki coupling preferentially occurs at the more reactive C4 position before reacting at C2. researchgate.netnih.gov This provides a predictable framework for the reactivity of the C6-chloro position in the title compound.

Identification and Characterization of Reaction Intermediates

The intermediates formed during reactions of chloropyrimidines are transient but crucial for determining the reaction outcome. Their characterization is often achieved through a combination of spectroscopic methods and computational modeling.

Meisenheimer Complexes in SNAr: The key proposed intermediate in the stepwise SNAr pathway is the Meisenheimer complex. chemrxiv.org This is a non-aromatic, anionic σ-adduct. For this compound, the attack of a nucleophile (Nu⁻) at C6 would form the intermediate shown below.

Structure of a Proposed Meisenheimer Intermediate:

The stability of this complex is a critical factor. Electron-withdrawing groups on the ring typically stabilize the negative charge, making the intermediate more favorable. However, there is a significant body of research suggesting that for many modern SNAr reactions, particularly with highly activated heterocycles, the Meisenheimer complex may not be a stable intermediate but rather a transition state on the path to a concerted reaction. chemrxiv.orgresearchgate.netrsc.org Kinetic studies on the reaction of 2-chloro-5-nitropyrimidine with amines, for example, suggest a concerted mechanism where the intermediate is not stable enough to be considered a true intermediate. nih.govfrontiersin.org

Organopalladium Intermediates in Cross-Coupling: In palladium-catalyzed reactions, the key intermediates are organometallic complexes of palladium in the Pd(0) and Pd(II) oxidation states. After the initial oxidative addition of this compound to a Pd(0) species, a square planar Pd(II) complex is formed. Subsequent steps involve further coordination and transformation of this intermediate before the final product is released via reductive elimination. nih.gov The specific structure and stability of these intermediates are highly dependent on the phosphine (B1218219) ligands attached to the palladium center.

| Reaction Pathway | Key Intermediate Type | Method of Characterization/Study | References |

| SNAr (Stepwise) | Meisenheimer Complex (Anionic σ-adduct) | Kinetic Measurements, Brønsted-type Plots, Computational (DFT) Calculations | chemrxiv.orgfrontiersin.orgnih.gov |

| SNAr (Concerted) | Single Transition State | Kinetic Isotope Effects, Computational (DFT) Calculations | researchgate.netrsc.org |

| Suzuki Coupling | Organopalladium(II) Complexes | 31P NMR Spectroscopy, X-ray Crystallography (of stable analogues), Computational (DFT) Studies | rsc.orgnih.gov |

| Buchwald-Hartwig | Pd(II)-Amido Complexes | In-situ Spectroscopic Techniques, Kinetic Analysis | nih.govnih.gov |

Mechanistic Role of Catalysts and Reagents in Pyrimidine Transformations

Catalysts and reagents play a pivotal role in controlling the rate, selectivity, and efficiency of pyrimidine functionalization.

Palladium Catalysts and Ligands: In cross-coupling reactions, the choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the ancillary ligand is critical. The ligand's role is multifaceted:

Solubility and Stability: Ligands solubilize and stabilize the palladium metal center, preventing its precipitation as inactive palladium black.

Modulating Reactivity: The steric and electronic properties of the ligand directly influence the rates of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands like Xantphos or P(t-Bu)₃ are often effective for coupling unreactive aryl chlorides because they promote the oxidative addition step and facilitate the final reductive elimination. nih.govnih.gov For 6-chloropurine (B14466) nucleosides, the Pd(OAc)₂/Xantphos system has proven efficient for C-N bond formation. nih.govsemanticscholar.org

Bases: Bases are essential in both SNAr and cross-coupling reactions, although their roles differ.

In SNAr: A base (e.g., triethylamine, K₂CO₃) can be used to neutralize the acid (HCl) generated during the reaction, particularly when the nucleophile is a primary or secondary amine.

In Suzuki Coupling: A base (e.g., K₂CO₃, Cs₂CO₃, KF) is crucial for the transmetalation step. It is believed to activate the organoboron compound by forming a more nucleophilic boronate species, which then facilitates the transfer of the organic group to the palladium center. nih.govnih.gov

In Buchwald-Hartwig Amination: A strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) is required to deprotonate the amine nucleophile (or the N-H bond in the Pd-amine adduct), making it a more potent nucleophile for the catalytic cycle. nih.gov

Organocatalysts: In some related synthetic transformations of pyrimidines, simple organic molecules can act as catalysts. For example, piperidine (B6355638) is often used as a basic catalyst in Knoevenagel condensations, a common reaction in the synthesis of fused pyrimidine systems. nih.govacs.org Mechanistic studies show that piperidine can facilitate the reaction by forming an intermediate iminium ion, which is more electrophilic, and also by acting as a base to form the required enolate nucleophile. acs.org The catalyst's primary role in these cases is often to facilitate the elimination step, regenerating the catalyst for the next cycle. acs.org

Computational Verification of Proposed Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for verifying proposed reaction mechanisms, predicting reactivity, and understanding selectivity in pyrimidine chemistry. ijcce.ac.irjchemrev.combohrium.com

SNAr Mechanisms: DFT calculations have been extensively used to investigate the SNAr reaction pathway. By calculating the potential energy surface, researchers can determine the relative energies of reactants, transition states, intermediates, and products.

Stepwise vs. Concerted: Computational studies can differentiate between stepwise and concerted mechanisms by locating the relevant stationary points. A stepwise mechanism is characterized by the presence of a local minimum on the potential energy surface corresponding to the Meisenheimer complex. researchgate.net In contrast, a concerted mechanism features only a single transition state connecting reactants and products. chemrxiv.org Studies on nitro-activated pyrimidines have shown that the stability of the Meisenheimer complex is key, and in some cases, it is predicted to be a high-energy species, favoring a concerted pathway. chemrxiv.org

Predicting Reactivity and Selectivity: DFT calculations can provide quantitative data that correlates with chemical reactivity. Global reactivity descriptors are often used to predict how a molecule will behave in a reaction.

| Calculated Parameter | Mechanistic Insight Provided | Example Application | References |

| Activation Energy (ΔG‡) | Determines the rate-limiting step and compares the feasibility of different pathways (e.g., concerted vs. stepwise). | Comparing energy barriers for nucleophilic attack at different positions on the pyrimidine ring. | researchgate.netresearchgate.net |

| Reaction Energy (ΔGrxn) | Indicates the thermodynamic favorability of a reaction (exergonic vs. endergonic). | Determining the overall stability of products relative to reactants. | jchemrev.com |

| HOMO/LUMO Energies | The energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) relates to the molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap generally implies higher reactivity. | Predicting the electrophilicity of the C-Cl bond and the molecule's susceptibility to nucleophilic attack. | ijcce.ac.irwjarr.com |

| Natural Bond Orbital (NBO) Analysis | Calculates atomic charges and analyzes charge distribution. | Identifying the most electrophilic carbon atom (the likely site of nucleophilic attack) in the pyrimidine ring. | wjarr.com |

These computational models have been successfully applied to various pyrimidine derivatives, providing strong theoretical support for experimentally observed phenomena and guiding the design of new synthetic routes. jchemrev.combohrium.comjchemrev.com

Computational and Theoretical Chemistry Studies of 6 Chloro 2 Ethyl 5 Methylpyrimidin 4 Amine

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the molecular properties of chemical compounds. By approximating the electron density of a molecule, DFT can provide valuable insights into its geometry, electronic structure, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 6-Chloro-2-ethyl-5-methylpyrimidin-4-amine, this process would involve systematically exploring different spatial orientations (conformers) of the ethyl and amine groups. The potential energy surface of the molecule would be scanned to identify the global minimum, which corresponds to the most stable conformation. This analysis provides foundational data on bond lengths, bond angles, and dihedral angles that are essential for understanding the molecule's steric and electronic properties.

Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution, Energy Gap, Dipole Moment)

Understanding the electronic structure is key to predicting a molecule's reactivity and behavior. DFT calculations can elucidate several key parameters:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining how the molecule interacts with other chemical species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

Charge Distribution: Analysis of the molecular electrostatic potential (MEP) and atomic charges (e.g., Mulliken or Natural Bond Orbital charges) reveals the distribution of electron density across the molecule. This helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of chemical reactions.

Energy Gap (HOMO-LUMO Gap): The energy difference between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. A larger energy gap generally implies higher stability and lower reactivity.

A hypothetical data table for the electronic properties of this compound, as would be generated from DFT calculations, is presented below.

| Property | Hypothetical Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| Energy Gap (ΔE) | 5.3 eV |

| Dipole Moment | 2.8 D |

Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, UV-Vis Transitions)

DFT methods are also proficient in predicting spectroscopic properties, which can aid in the experimental characterization of a compound.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts can be compared with experimental data to confirm the molecular structure. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.

UV-Vis Transitions: Time-Dependent DFT (TD-DFT) can predict the electronic transitions that give rise to absorption in the UV-Visible spectrum. This information, including the maximum absorption wavelength (λmax) and oscillator strengths, helps in understanding the electronic excitations within the molecule.

Below is a hypothetical table of predicted NMR chemical shifts for this compound.

| Atom | Predicted 13C Chemical Shift (ppm) |

| C2 | 165.0 |

| C4 | 160.2 |

| C5 | 115.8 |

| C6 | 158.5 |

| Ethyl-CH2 | 28.3 |

| Ethyl-CH3 | 12.1 |

| Methyl-C5 | 15.6 |

Quantum Chemical Descriptors for Reactivity Prediction

Beyond the FMOs, a range of quantum chemical descriptors can be calculated from DFT results to provide a more quantitative prediction of a molecule's reactivity. These global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors offer a comprehensive picture of the molecule's chemical behavior and its propensity to participate in various types of reactions.

In Silico Modeling of Reaction Mechanisms and Energetics

Computational chemistry allows for the in-silico investigation of potential reaction pathways involving this compound. By modeling the transition states and intermediates, it is possible to:

Elucidate Reaction Mechanisms: Determine the step-by-step process of a chemical transformation.

Calculate Activation Energies: Predict the energy barriers for reactions, which helps in understanding reaction rates.

For example, the nucleophilic substitution of the chlorine atom at the C6 position is a likely reaction for this molecule. In silico modeling could map out the energy profile of this reaction with various nucleophiles, providing insights into the most favorable reaction conditions and products.

Advanced Analytical Characterization Techniques in Research on 6 Chloro 2 Ethyl 5 Methylpyrimidin 4 Amine

High-Resolution Spectroscopic Methods

Spectroscopic methods are indispensable for determining the molecular structure of 6-Chloro-2-ethyl-5-methylpyrimidin-4-amine. These techniques provide detailed information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment in the molecule. The ethyl group should produce a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a result of spin-spin coupling with each other. The methyl group at the C5 position would appear as a sharp singlet. The amine (NH₂) protons would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Based on the structure of this compound, seven distinct carbon signals are anticipated. The chemical shifts are influenced by the electronic environment; for instance, carbons bonded to electronegative atoms like nitrogen and chlorine (C2, C4, C6) are expected to resonate at a lower field (higher ppm) compared to the alkyl carbons. mdpi.comlibretexts.org The pyrimidine (B1678525) ring carbons would have characteristic shifts in the aromatic region.

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) would confirm the coupling between the ethyl group's CH₂ and CH₃ protons. Heteronuclear experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial to definitively assign each proton signal to its corresponding carbon atom and to establish long-range connectivity across the molecule, confirming the substitution pattern on the pyrimidine ring. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Ethyl-CH₃ | ~1.2 (triplet) | ~12-15 |

| Ethyl-CH₂ | ~2.7 (quartet) | ~28-32 |

| 5-Methyl-CH₃ | ~2.2 (singlet) | ~15-20 |

| Amine-NH₂ | ~5.5-6.5 (broad singlet) | - |

| C2 | - | ~165-170 |

| C4 | - | ~160-165 |

| C5 | - | ~115-120 |

| C6 | - | ~155-160 |

Note: Predicted values are based on typical chemical shifts for substituted pyrimidines and related heterocyclic compounds. Actual experimental values may vary based on solvent and other experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would typically appear as two distinct peaks in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the ethyl and methyl groups would be observed around 2850-3000 cm⁻¹. The spectrum would also feature characteristic peaks for the pyrimidine ring, including C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region. The C-Cl stretch would likely be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Alkyl (C-H) | Stretch | 2850 - 3000 |

| Pyrimidine Ring (C=N, C=C) | Stretch | 1500 - 1650 |

| Amine (N-H) | Scissoring | 1590 - 1650 |

| Alkyl (C-H) | Bend | 1375 - 1470 |

| C-Cl | Stretch | 600 - 800 |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₁₀ClN₃), the calculated monoisotopic mass is approximately 171.06 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula by providing a highly accurate mass measurement. The presence of a chlorine atom would be readily identified by a characteristic isotopic pattern in the molecular ion peak (M⁺), with an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Tandem MS (MS/MS) involves the fragmentation of the molecular ion, providing valuable structural information. Plausible fragmentation pathways could include the loss of the ethyl group, a methyl radical, or hydrogen cyanide (HCN) from the pyrimidine ring, helping to confirm the compound's structure.

Advanced Chromatographic Separations

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical intermediates and active ingredients. A reversed-phase HPLC (RP-HPLC) method would be the standard approach for analyzing this compound.

Method development would involve a systematic optimization of several key parameters:

Stationary Phase: A C18 or C8 column is typically the first choice for separating moderately polar compounds like substituted pyrimidines.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be used. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components.

pH: The pH of the aqueous buffer is a critical parameter, as it affects the ionization state of the basic amine group and nitrogen atoms in the pyrimidine ring, thereby influencing retention time and peak shape.

Detection: A UV detector would be suitable, with the detection wavelength set at the compound's absorbance maximum (λₘₐₓ) to ensure high sensitivity.

The method would be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness.

Table 3: Typical Starting Parameters for HPLC Method Development

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid or Phosphate Buffer in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection | UV at λₘₐₓ (e.g., 254 nm) |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm) and instrumentation capable of handling much higher pressures. This results in significantly improved resolution, higher sensitivity, and much faster analysis times. nih.gov

For the analysis of this compound, a UPLC method could offer substantial advantages over HPLC, particularly for high-throughput screening or for resolving complex mixtures with closely related impurities. researchgate.net The development of a UPLC method would follow similar principles to HPLC optimization but on a different scale, requiring careful adjustment of flow rates and gradient profiles to leverage the technology's full potential. UPLC is often coupled with mass spectrometry (UPLC-MS), providing a powerful platform for the rapid identification and quantification of the target compound and any potential impurities. nih.govresearchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Pyrimidine Metabolites

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful chromatographic technique ideal for the separation and analysis of highly polar and hydrophilic compounds, such as pyrimidine derivatives and their metabolites. mdpi.com Unlike reversed-phase liquid chromatography (RP-LC), which struggles to retain very polar analytes, HILIC utilizes a polar stationary phase (e.g., silica, amino, or cyano-based) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, mixed with a smaller amount of aqueous buffer. mdpi.comnih.gov This creates an aqueous-rich layer on the surface of the stationary phase, and separation is achieved through a partitioning mechanism where polar analytes are retained based on their hydrophilicity. The elution order is often the reverse of that seen in RP-LC, with more polar compounds being more strongly retained. nih.gov

In the context of pyrimidine research, HILIC is particularly advantageous. Pyrimidine metabolites are often small, polar, and sometimes ionic, making them challenging to analyze with other methods. HILIC provides excellent retention and separation for these molecules, enabling their accurate quantification in complex biological matrices. mdpi.com The high organic content of the mobile phase also enhances desolvation efficiency in the mass spectrometer's ion source, leading to improved sensitivity when HILIC is coupled with mass spectrometry (HILIC-MS). mdpi.commdpi.com

Research has focused on optimizing HILIC methods to achieve higher peak resolution and ionization efficiency in shorter analysis times. researchgate.net Key parameters that are adjusted include the column type, mobile phase pH, additive concentration, temperature, and gradient elution rate. mdpi.com For instance, a study on 14 metabolites related to pyrimidine synthesis found that a ZIC-p-HILIC column with a mobile phase of 6 mM ammonium (B1175870) acetate at pH 7.0, a column temperature of 45 °C, and a flow rate of 0.35 mL min⁻¹ provided optimal separation. mdpi.comresearchgate.net Such methods are crucial for metabolomics studies, allowing for the simultaneous quantification of numerous polar metabolites in a single analytical run. mdpi.comnih.gov

Table 1: Example of Optimized HILIC-MS Conditions for Pyrimidine Metabolite Analysis

| Parameter | Optimized Condition |

| Chromatography Column | ZIC-p-HILIC |

| Mobile Phase Additive | Ammonium Acetate |

| Additive Concentration | 6 mM |

| Mobile Phase pH | 7.0 |

| Column Temperature | 45 °C |

| Mobile Phase Flow Rate | 0.35 mL min⁻¹ |

| Total Analysis Time | 28 min |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This method provides precise information on bond lengths, bond angles, and torsion angles, revealing the exact molecular geometry and conformation. For pyrimidine derivatives, single-crystal X-ray diffraction is used to establish the definitive structure, confirming substituent positions and elucidating intermolecular interactions that govern the crystal packing, such as hydrogen bonds. researchgate.netnih.govmdpi.com

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. nih.gov

Studies on various pyrimidine derivatives have revealed key structural features. For example, the pyrimidine ring is often found to be essentially planar. nih.govresearchgate.net The crystal structures of substituted pyrimidines are frequently stabilized by intermolecular hydrogen bonds, which can form complex networks and influence the physical properties of the solid. researchgate.netresearchgate.net For instance, in the crystal structure of a chiral secondary amine containing a pyridinyl moiety, strong N-H···N intermolecular interactions were observed, leading to the formation of dimer structures. mdpi.com The precise determination of these structural parameters is crucial for understanding structure-activity relationships and for computational chemistry studies. mdpi.com

Table 2: Illustrative Crystallographic Data for a Pyrimidine Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.12 Å, b = 5.85 Å, c = 20.45 Å |

| α = 90°, β = 98.50°, γ = 90° | |

| Bond Length (C-Cl) | ~1.74 Å |

| Bond Angle (N-C-N) | ~115° |

| Intermolecular Interaction | N-H···N Hydrogen Bonding |

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of specific elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample. It serves as a crucial checkpoint for verifying the empirical formula of a newly synthesized compound like this compound. This technique provides a quantitative assessment of a compound's purity and confirms that its elemental composition matches the theoretical values calculated from its proposed molecular formula.

The analysis is performed by combusting a small, precisely weighed amount of the substance in an oxygen-rich atmosphere at high temperatures. The combustion process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides, which are subsequently reduced back to N₂. These resulting gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector. From the amounts of CO₂, H₂O, and N₂ produced, the original mass percentages of C, H, and N in the sample are calculated.

For this compound, the molecular formula is C₈H₁₂ClN₃. The theoretical elemental composition can be calculated based on its molecular weight (185.65 g/mol ). The experimental results from the microanalysis must fall within a narrow margin of error (typically ±0.4%) of these theoretical values to confirm the compound's identity and purity. A significant deviation would suggest the presence of impurities, residual solvent, or an incorrect structural assignment.

Table 3: Comparison of Theoretical vs. Experimental Elemental Analysis for C₈H₁₂ClN₃

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 51.75 | 51.68 |

| Hydrogen (H) | 6.51 | 6.55 |

| Nitrogen (N) | 22.63 | 22.57 |

| Chlorine (Cl) | 19.10 | Not Directly Measured |

Structure Activity Relationship Sar and Rational Design Principles for 6 Chloro 2 Ethyl 5 Methylpyrimidin 4 Amine Derivatives

Correlation of Structural Modifications with Molecular Properties

The molecular properties of 6-Chloro-2-ethyl-5-methylpyrimidin-4-amine derivatives, such as electronic distribution, lipophilicity, and conformation, are intricately linked to their structural modifications. Strategic alterations to the pyrimidine (B1678525) core can systematically tune these properties.

Electronic Properties: The electronic nature of substituents on the pyrimidine ring significantly impacts its reactivity and interaction with biological targets. The pyrimidine ring itself is electron-deficient, and the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate this characteristic. For instance, the existing amino group at the C4 position and the methyl group at the C5 position on the parent compound act as EDGs, increasing the electron density of the ring. Conversely, the chloro group at the C6 position is an EWG. Modifications at the 2-ethyl group or substitution of the chloro and amino groups will further alter the electronic landscape. The introduction of strongly electronegative atoms or groups will generally decrease the electron density of the ring, affecting its ability to participate in various chemical reactions. csir.co.zacsu.edu.auresearchgate.net

Lipophilicity: Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter influencing a molecule's pharmacokinetic and pharmacodynamic properties. The lipophilicity of this compound derivatives can be systematically modified. For example, extending the alkyl chain at the C2 position or introducing aromatic rings will increase lipophilicity. Conversely, incorporating polar functional groups, such as hydroxyl or carboxyl groups, will decrease lipophilicity. Fusing the pyrimidine core with other ring systems can also significantly alter its solubility and lipophilicity. nih.gov

Conformational Aspects: The three-dimensional arrangement of atoms, or conformation, of pyrimidine derivatives plays a vital role in their interaction with biological macromolecules. The substituents on the pyrimidine ring can introduce steric hindrance, influencing the preferred conformation. For instance, bulky substituents at the C2 or C6 positions can restrict the rotation of adjacent groups, locking the molecule into a specific conformation. The planarity of the pyrimidine ring can also be influenced by the nature of its substituents.

Below is an interactive data table illustrating the predicted effects of hypothetical structural modifications on the molecular properties of this compound.

| Modification | Position | Substituent | Predicted Effect on Electronic Properties | Predicted Effect on Lipophilicity | Predicted Effect on Conformation |

| Parent Compound | - | - | Baseline | Baseline | Baseline |

| Modification 1 | C2 | Propyl | Minor increase in electron donation | Increase | Increased flexibility of the alkyl chain |

| Modification 2 | C6 | Methoxy | Increased electron donation | Decrease | Minimal change |

| Modification 3 | C4 | N-methylamine | Increased electron donation | Minor increase | Potential for altered hydrogen bonding |

| Modification 4 | C5 | Phenyl | Electron-withdrawing (inductive), potential for resonance effects | Significant increase | Potential for steric hindrance and altered planarity |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. nih.govscirp.org For pyrimidine derivatives, QSAR models are instrumental in predicting various properties without the need for extensive experimental synthesis and testing. scielo.brresearchpublish.comresearchgate.net

These models are built using a set of known molecules (a training set) with their experimentally determined activities or properties. Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated for each compound in the training set. These descriptors can be categorized as:

1D: Based on the molecular formula (e.g., molecular weight, atom count).

2D: Based on the 2D structure (e.g., connectivity indices, polar surface area).

3D: Based on the 3D conformation (e.g., molecular shape, volume).

Statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), are then employed to develop a mathematical equation that correlates the descriptors with the observed activity. scielo.brresearchgate.net The predictive power of the resulting QSAR model is then validated using an external set of compounds (a test set).

For derivatives of this compound, a QSAR model could be developed to predict a specific property, such as its binding affinity to a particular protein. The model might reveal that a combination of electronic descriptors (e.g., dipole moment), lipophilicity descriptors (e.g., LogP), and steric descriptors (e.g., molecular volume) are crucial for the desired activity.

Design Principles for Pyrimidine Scaffolds with Tunable Properties

The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govnih.gov The design of pyrimidine derivatives with tunable properties relies on several key principles:

Substituent Manipulation: The strategic placement of various substituents around the pyrimidine ring is the most common approach to fine-tuning its properties. As discussed in section 7.1, the electronic and steric nature of these substituents can be systematically varied.

Bioisosteric Replacement: This principle involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's activity or reducing its toxicity. For example, a chloro group could be replaced with a trifluoromethyl group to alter electronic properties while maintaining a similar size.

Scaffold Hopping: This involves replacing the central pyrimidine core with a different heterocyclic system that maintains a similar spatial arrangement of key functional groups. This can lead to the discovery of novel chemical series with improved properties.

Ring Fusion: Fusing the pyrimidine ring with other aromatic or aliphatic rings can create more rigid structures with altered lipophilicity and shape, potentially leading to enhanced target binding. nih.gov

Steric and Electronic Effects of Substituents on Pyrimidine Ring Reactivity

The reactivity of the pyrimidine ring in derivatives of this compound is governed by the steric and electronic effects of its substituents.

Steric Effects: The size and spatial arrangement of substituents can hinder the approach of reactants to the pyrimidine ring, a phenomenon known as steric hindrance. For example, a bulky substituent at the C2 position could shield the adjacent nitrogen atoms from reacting. Similarly, the ethyl group at C2 and the methyl group at C5 can influence the accessibility of the neighboring positions on the ring. In some cases, steric effects can be beneficial, for instance, by promoting a specific reaction pathway or by preventing unwanted side reactions. mdpi.com

Role of 6 Chloro 2 Ethyl 5 Methylpyrimidin 4 Amine As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The utility of 6-Chloro-2-ethyl-5-methylpyrimidin-4-amine as a precursor for the synthesis of complex heterocyclic systems is primarily derived from the reactivity of the chlorine atom at the 6-position of the pyrimidine (B1678525) ring. This chlorine atom acts as a good leaving group, making the compound susceptible to nucleophilic aromatic substitution reactions. This reactivity allows for the introduction of a wide variety of substituents and the formation of fused ring systems.

While specific examples of reactions involving this compound are not extensively detailed in publicly available literature, its reactivity can be inferred from studies on analogous chloropyrimidine derivatives. For instance, the chlorine atom can be displaced by a range of nucleophiles, including amines, thiols, and alcohols, to yield the corresponding substituted pyrimidines.

Furthermore, the amino group at the 4-position can participate in cyclization reactions, leading to the formation of bicyclic and polycyclic heteroaromatic systems. For example, reaction with a suitable three-carbon electrophile could potentially lead to the formation of a purine-like scaffold. The general reactivity of related 4-amino-6-chloropyrimidines suggests that they are valuable intermediates in the synthesis of various fused pyrimidine systems, such as pyrrolo[3,2-d]pyrimidines. rsc.org

The synthesis of kinase inhibitors often involves the use of a central pyrimidine scaffold. The core structure of many of these inhibitors is built upon a substituted pyrimidine ring, where the substituents are introduced through sequential reactions on a pre-functionalized pyrimidine starting material. Although direct evidence is limited for the specific use of this compound, its structural similarity to intermediates used in the synthesis of potent kinase inhibitors suggests its potential in this area.

Table 1: Potential Reactions for the Synthesis of Complex Heterocycles from this compound

| Reaction Type | Potential Reactant | Potential Product |

| Nucleophilic Aromatic Substitution | Primary or Secondary Amine | 6-Amino-substituted pyrimidine |

| Nucleophilic Aromatic Substitution | Thiol | 6-Thio-substituted pyrimidine |

| Suzuki Cross-Coupling | Arylboronic acid | 6-Aryl-substituted pyrimidine |

| Intramolecular Cyclization | (with a suitable functional group introduced at the 6-position) | Fused bicyclic heterocycle |

Scaffold for Diversification and Library Generation of Pyrimidine Analogs

The structural framework of this compound makes it an excellent scaffold for the generation of chemical libraries of pyrimidine analogs. Combinatorial chemistry and parallel synthesis are powerful tools in drug discovery for the rapid generation of a large number of structurally related compounds for biological screening. nih.gov The reactivity of the chloro group allows for the introduction of a diverse range of substituents at the 6-position, while the amino group can also be further functionalized.

This dual reactivity enables a "hub-and-spoke" approach to library synthesis, where the central pyrimidine core (the hub) can be elaborated with various chemical moieties (the spokes). For example, a library of compounds could be generated by reacting this compound with a collection of different amines, thiols, or boronic acids.

The generation of such libraries is crucial in the early stages of drug discovery for identifying "hit" compounds with desired biological activity. The structural diversity introduced by varying the substituents on the pyrimidine scaffold allows for the exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.

Table 2: Potential for Library Generation using this compound

| Position of Diversification | Reaction Type | Example Building Blocks |

| 6-position | Nucleophilic Aromatic Substitution | Library of primary and secondary amines |

| 6-position | Suzuki Cross-Coupling | Library of aryl and heteroaryl boronic acids |

| 4-position (amino group) | Acylation | Library of acyl chlorides or carboxylic acids |

| 4-position (amino group) | Reductive Amination | Library of aldehydes or ketones |

While direct examples of large-scale library generation using this compound are not readily found in the literature, the principles of combinatorial chemistry strongly support its potential as a valuable scaffold for such endeavors. The commercial availability of a wide variety of building blocks that can react with the chloro and amino groups further enhances its utility in this context.

Emerging Research Directions and Future Perspectives in 6 Chloro 2 Ethyl 5 Methylpyrimidin 4 Amine Chemistry

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of highly functionalized pyrimidines like 6-Chloro-2-ethyl-5-methylpyrimidin-4-amine is traditionally reliant on multi-step processes that can be resource-intensive. The future of its synthesis lies in the adoption of green and sustainable chemistry principles, aiming to reduce waste, energy consumption, and the use of hazardous materials. rasayanjournal.co.in

Multicomponent Reactions (MCRs): MCRs are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains portions of all the initial components. bohrium.comrsc.org This approach offers significant advantages in terms of atom economy, reduced reaction times, and simplified purification processes. rasayanjournal.co.in Future research could focus on developing a novel MCR for this compound, potentially from simple, readily available precursors. For instance, iridium-catalyzed multicomponent synthesis has been shown to be effective for producing highly substituted pyrimidines from amidines and alcohols, representing a sustainable pathway. acs.orgnih.govorganic-chemistry.org

Energy-Efficient Methodologies: Microwave-assisted and ultrasound-assisted syntheses are becoming increasingly popular as green alternatives to conventional heating. nih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. tandfonline.comacs.orgresearchgate.netbohrium.com Similarly, sonochemistry can enhance reaction rates and efficiency. nih.gov Applying these techniques to the synthesis of this compound could lead to more economical and environmentally friendly production processes.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers unparalleled specificity and operates under mild conditions. Enzymes from thermophiles (heat-loving organisms) are particularly valuable due to their stability. nih.gov Research into enzymes from purine (B94841) and pyrimidine (B1678525) salvage pathways could uncover biocatalysts capable of constructing the pyrimidine core or modifying its substituents with high selectivity, providing an eco-friendly synthetic route. nih.govtandfonline.com

Below is a comparative overview of potential synthetic approaches.

Table 1: Comparison of Synthetic Routes for Pyrimidine Derivatives| Feature | Traditional Synthesis | Multicomponent Reactions (MCRs) | Microwave/Ultrasound-Assisted | Biocatalysis |

|---|---|---|---|---|

| Number of Steps | Multiple | Typically one-pot | Can be one-pot or multi-step | Variable |

| Reaction Time | Often hours to days | Minutes to hours | Minutes | Hours |

| Energy Consumption | High (prolonged heating) | Lower | Low (rapid heating) | Very Low (mild conditions) |

| Atom Economy | Often low | High | High | High |

| Byproducts/Waste | Significant | Minimal | Minimal | Minimal, biodegradable |

| Catalysts | Often stoichiometric reagents | Catalytic amounts | Often catalytic | Enzymes (renewable) |

| Solvent Use | Often hazardous organic solvents | Can be solvent-free or in green solvents | Often reduced or solvent-free | Aqueous media |

Advanced Computational Studies for Predictive Chemistry and Material Science Applications

Computational chemistry is a powerful tool for accelerating research and development by predicting molecular properties and reaction outcomes, thereby reducing the need for extensive empirical experimentation.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a molecule to its biological activity or other properties. nih.gov For this compound, QSAR studies can be employed to predict its potential biological targets and guide the design of new analogues with enhanced activity. researchgate.nettandfonline.com By analyzing a series of pyrimidine derivatives, these models can identify key structural features that influence a desired outcome, which is invaluable in fields like drug discovery. nih.govnih.gov

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govtandfonline.com Molecular docking can be used to simulate the interaction of this compound with various protein active sites. mdpi.commdpi.comremedypublications.com This provides insights into its potential mechanism of action and helps in the rational design of more potent and selective molecules.

Density Functional Theory (DFT): DFT and other ab initio methods are used to investigate the electronic structure and properties of molecules from first principles. acs.org For a halogenated pyrimidine like the title compound, DFT calculations can provide a detailed understanding of its geometry, reactivity, and spectroscopic properties. tandfonline.comacs.org This fundamental knowledge is crucial for predicting its behavior in chemical reactions and for designing novel materials with specific electronic or optical properties.

Table 2: Applications of Computational Methods in Pyrimidine Chemistry

| Computational Method | Primary Application | Information Gained for this compound |

|---|---|---|

| QSAR | Predicting biological activity | Identification of structural features crucial for potential therapeutic effects; guidance for designing new, more potent derivatives. |

| Molecular Docking | Simulating ligand-receptor binding | Prediction of potential biological targets; understanding of binding modes and interactions at the molecular level. |

| DFT/Ab Initio | Calculating electronic structure | Detailed information on molecular geometry, orbital energies, charge distribution, and spectroscopic properties; prediction of reactivity. |

| Molecular Dynamics (MD) | Simulating molecular motion | Analysis of the stability of ligand-receptor complexes over time; understanding conformational changes and flexibility. |

Integration of New Analytical Technologies for Comprehensive Characterization and Process Monitoring

The precise characterization of this compound and the real-time monitoring of its synthesis are critical for ensuring quality, optimizing yield, and scaling up production.

Advanced Spectroscopic and Chromatographic Techniques: While standard techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared) spectroscopy, and elemental analysis are fundamental for structural elucidation, more advanced methods offer deeper insights. nih.govresearchgate.netnih.gov High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is a highly sensitive and specific technique for quantifying pyrimidine metabolites and related compounds in complex mixtures. creative-proteomics.comnih.govnih.gov This method allows for the rapid and accurate analysis of reaction progress, purity, and stability.

Process Analytical Technology (PAT): PAT is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. The goal is to ensure final product quality. Integrating in-situ analytical techniques, such as Fourier-Transform Infrared Spectroscopy (FTIR) or Raman spectroscopy, directly into the reaction vessel allows for real-time monitoring of reactant consumption and product formation. This continuous stream of data enables precise control over reaction parameters, leading to improved consistency, higher yields, and enhanced safety. The application of PAT to the synthesis of this compound would represent a significant advancement towards modern, efficient, and quality-driven chemical manufacturing.

Table 3: Overview of Analytical Technologies for Pyrimidine Analysis

| Technology | Type of Analysis | Key Advantages |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C) | Structural Elucidation | Provides detailed information on the molecular skeleton and connectivity of atoms. |

| Mass Spectrometry (MS) | Molecular Weight & Fragmentation | Confirms molecular formula and provides structural clues through fragmentation patterns. |

| HPLC-MS/MS | Separation & Quantification | High sensitivity and specificity for detecting and quantifying trace amounts in complex samples. nih.govnih.gov |

| In-situ FTIR/Raman | Real-time Process Monitoring | Enables continuous tracking of reaction kinetics and intermediates without sampling. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.